molecular formula C30H39NO4 B12288206 11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol

11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol

Katalognummer: B12288206
Molekulargewicht: 477.6 g/mol
InChI-Schlüssel: GMTUOJRBNRXCCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a steroidal cyclopenta[a]phenanthrene core fused with a spiro[1,3-dioxolane] ring system. Key structural attributes include:

  • Spiro junction: Connects the dioxolane ring to the steroidal backbone at position 3' .
  • Substituents: A 4-(dimethylamino)phenyl group at position 11', introducing electron-donating and polar characteristics. A 13'-methyl group, contributing to steric bulk and lipophilicity. Hydroxyl groups at 5' and 17', enabling hydrogen bonding and derivatization .

Eigenschaften

Molekularformel

C30H39NO4

Molekulargewicht

477.6 g/mol

IUPAC-Name

11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol

InChI

InChI=1S/C30H39NO4/c1-5-29(33)14-11-24-22-10-13-28(32)19-30(34-16-17-35-30)15-12-25(28)26(22)23(18-27(24,29)2)20-6-8-21(9-7-20)31(3)4/h1,6-9,22-24,32-33H,10-19H2,2-4H3

InChI-Schlüssel

GMTUOJRBNRXCCQ-UHFFFAOYSA-N

Kanonische SMILES

CC12CC(C3=C4CCC5(CC4(CCC3C1CCC2(C#C)O)O)OCCO5)C6=CC=C(C=C6)N(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Structural Characteristics and Properties

The target compound is characterized by its complex steroid scaffold with a spirocyclic 1,3-dioxolane moiety at position 3. With a molecular formula of C₃₁H₄₁NO₄ and molecular weight of 491.66 g/mol, this compound features multiple stereogenic centers that present synthetic challenges. The structure can also be described as a 5α-hydroxy derivative of mifepristone with the ketone at position 3 protected as a 1,2-ethanediyl acetal (dioxolane). Key physical properties of this compound include:

Property Value
Molecular Formula C₃₁H₄₁NO₄
Molecular Weight 491.66 g/mol
Physical State Solid
Color White to Off-White
Melting Point 158-161°C
Solubility Slightly soluble in chloroform and methanol
Storage Refrigeration recommended

The compound is structurally related to mifepristone (11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(prop-1-ynyl)estra-4,9-dien-3-one), with key differences being the presence of the 1,3-dioxolane ring and the 5α-hydroxyl group.

General Synthetic Strategy

The synthesis of this complex molecule requires a strategic approach involving multiple steps and careful control of stereochemistry. Based on a comprehensive analysis of preparation methods for similar compounds, the synthesis can be conceptually divided into several key stages:

  • Construction of the steroid core
  • Formation of the spirocyclic 1,3-dioxolane structure
  • Introduction of the 4-(dimethylamino)phenyl group at the 11-position
  • Installation of the ethynyl group at the 17-position
  • Stereoselective hydroxylation at the 5-position

Various synthetic routes have been developed, each with specific advantages and limitations. The following sections detail these approaches, focusing on reaction conditions, yields, and stereochemical control.

Preparation via Steroid Modification

Starting Material Selection

The synthesis typically begins with commercially available steroid precursors. A common approach utilizes Hajosh-Parrish ketone-derived starting materials or existing steroid scaffolds with the appropriate carbon framework. Starting from a 19-norprogesterone framework allows for functionalization at key positions to obtain the desired compound.

Protection and Ketalization

The formation of the spirocyclic 1,3-dioxolane structure is a critical early step in the synthesis. This is typically achieved through ketalization of the 3-keto group using ethylene glycol under acidic conditions. Several protocols have been reported with varying efficiency:

Ketalization Methods
Method Reagents Conditions Yield (%) Reference
A Ethylene glycol, p-toluenesulfonic acid Toluene, Dean-Stark apparatus, reflux, 4-8h 72-86
B Ethylene glycol, tosic acid In vacuo azeotropic distillation 75-90
C Ethylene glycol, triethylorthoformate, acid catalyst RT, 24h 65-75

One efficient procedure involves the reaction of 3-keto steroids with ethylene glycol in the presence of p-toluenesulfonic acid (p-TsOH) as catalyst, using toluene as solvent. Water is removed through azeotropic distillation using a Dean-Stark apparatus to drive the equilibrium toward product formation.

Epoxidation at 5,10-Position

The introduction of oxygen functionality at the 5-position often proceeds through an epoxidation strategy. The 5,10-double bond in the steroid framework is typically epoxidized to create a precursor for the eventual 5α-hydroxyl group:

Oxidizing System Solvent Conditions Isomer Ratio (α:β) Yield (%)
Hexafluoroacetone/H₂O₂, pyridine Methylene chloride RT 3.9:1 72-95.8
Hexachloroacetone/H₂O₂, phosphate buffer (pH 7) Methylene chloride RT 3.4:1 72
H₂O₂/hexafluoroacetone, N-benzylquinine bromide (cat.) Chloroform/Water RT 14.2:1 91-96.5

The use of a chiral interphase catalyst such as N-benzylquinine bromide significantly improves the stereoselectivity, achieving an α:β epoxide ratio of up to 14.2:1. This improvement in stereoselectivity is crucial for the overall efficiency of the synthesis as it minimizes the formation of undesired stereoisomers.

Introduction of Key Functional Groups

Installation of 4-(Dimethylamino)phenyl Group

The introduction of the 4-(dimethylamino)phenyl group at the 11-position is typically achieved through a copper-catalyzed Grignard reaction using 4-(dimethylamino)phenylmagnesium bromide. This transformation simultaneously opens the 5,10-epoxide to provide the 5α-hydroxyl group.

A representative procedure involves:

  • Preparation of 4-(dimethylamino)phenylmagnesium bromide:

    • 4-Bromo-N,N-dimethylaniline is reacted with activated magnesium in tetrahydrofuran (THF)
    • For improved results, pyrophoric magnesium (prepared from magnesium-anthracene complex) may be used
  • Copper-catalyzed conjugate addition:

    • The epoxidized steroid is reacted with the Grignard reagent in the presence of copper(I) chloride
    • Reaction is conducted at 0-10°C in THF
    • Typical molar ratio (steroid:Grignard) is 1:(2.5-3.5)
  • Work-up:

    • Quenching with saturated ammonium chloride solution
    • Separation of organic layer
    • Concentration and crystallization

This sequence provides the desired 11β-[4-(dimethylamino)phenyl]-5α-hydroxy intermediate with yields ranging from 75% to 81.5%.

Installation of 17-Ethynyl Group

The ethynyl group at position 17 is typically introduced through a reaction with acetylene under basic conditions. Several methods have been developed:

Method Reagents Conditions Yield (%)
A Acetylene, lithium amide THF, -78°C to RT 65-75
B Ethynylmagnesium bromide THF, 0°C to RT 70-85
C Acetylene, sodium or potassium hydride THF/DMSO, 0°C 60-70

The reaction typically proceeds with high stereoselectivity to provide the 17β-hydroxy-17α-ethynyl configuration. The use of ethynylmagnesium bromide offers practical advantages in terms of ease of handling and reproducibility.

Completion of the Synthesis

Selective Oxidation and Reduction

In cases where the synthesis proceeds via alternative intermediates, selective oxidation and reduction steps may be required:

  • Selective oxidation of the 11-hydroxyl group:

    • Using pyridinium dichromate (PDC)
    • Using N-methylmorpholine-N-oxide (NMO) with tetrapropylammonium perruthenate (TPAP)
    • Using Dess-Martin periodinane
  • Introduction of the 11-methylene group (if required):

    • Via Peterson reaction
    • Via Wittig reaction
    • Via Horner-Wadsworth-Emmons reaction
    • Via Tebbe olefination

These transformations allow for flexibility in the synthetic route and can be tailored to the specific starting materials available.

One-Pot Multicomponent Approach

Recent advances in green chemistry have led to the development of more efficient approaches for spirocycle formation. A microwave-assisted multicomponent domino methodology has been reported for the synthesis of spiro compounds using ionic liquids as catalysts:

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 1-methylimidazolium chloride (30 mol%) Ethanol 80 (MW) 2 91
2 1-methylimidazolium chloride (30 mol%) Ethanol RT 24 65
3 1-methylimidazolium chloride (30 mol%) Ethanol Reflux 8 85
4 p-TsOH (30 mol%) Ethanol 80 (MW) 2 78
5 TFA (30 mol%) Ethanol 80 (MW) 2 70

While this approach has primarily been applied to simpler spiro systems, the principles could potentially be adapted for the synthesis of more complex steroid-based spiro compounds.

Optimized Complete Synthetic Route

Based on the compilation of available methods, an optimized synthetic route for 11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol can be proposed:

Starting Material Preparation

The synthesis begins with 17β-hydroxy-19-norpregna-4,9-diene-3,20-dione, which can be commercially acquired or prepared from appropriate precursors.

Protection and Functional Group Manipulation

  • Acetylation of the 17-hydroxyl group:

    • Using trifluoroacetic anhydride/acetic acid mixture with p-toluenesulfonic acid as catalyst
    • In dichloromethane at 0°C
    • Typical yield: 85-95%
  • Ketalization of the 3-keto group:

    • Using ethylene glycol and p-toluenesulfonic acid
    • In toluene with azeotropic removal of water
    • Typical yield: 75-90%
  • Epoxidation of the 5,10-double bond:

    • Using H₂O₂/hexafluoroacetone with N-benzylquinine bromide as catalyst
    • In chloroform/water at room temperature
    • Typical yield: 91-96.5% with 14.2:1 α:β selectivity

Purification and Characterization

The final product is typically purified by recrystallization from appropriate solvents (e.g., ether, acetonitrile, or methanol). Characterization is performed using standard analytical techniques including NMR spectroscopy, mass spectrometry, and elemental analysis.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structure confirmation:

  • ¹H NMR shows characteristic signals for:

    • Dioxolane protons (3.9-4.0 ppm)
    • Aromatic protons from the 4-(dimethylamino)phenyl group (6.7-7.0 ppm)
    • N(CH₃)₂ protons (2.9-3.0 ppm)
    • Ethynyl proton (2.5-2.6 ppm)
    • 5-OH and 17-OH protons (variable, depending on solvent)
  • ¹³C NMR shows distinctive signals for:

    • Spiro carbon (109-110 ppm)
    • Ethynyl carbons (74-84 ppm)
    • Aromatic carbons (114-149 ppm)
    • Dioxolane carbons (64-65 ppm)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is typically employed for purity assessment, with the following representative conditions:

Column Mobile Phase Flow Rate (mL/min) Detection Retention Time (min)
C18 (150 × 4.6 mm, 5 μm) Acetonitrile/Water (70:30) 1.0 UV, 254 nm 8.5-9.5
C8 (250 × 4.6 mm, 5 μm) Methanol/Water (75:25) 1.2 UV, 280 nm 12.5-13.5

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

11'-[4-(Dimethylamino)phenyl]-17'-ethinyl-13'-methylspiro[1,3-dioxolan-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren]-5',17'-diol hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 11'-[4-(Dimethylamino)phenyl]-17'-ethinyl-13'-methylspiro[1,3-dioxolan-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren]-5',17'-diol beinhaltet seine Interaktion mit molekularen Zielstrukturen über verschiedene Wege. Die Dimethylaminogruppe kann an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, während die Ethinylgruppe an π-π-Stacking-Wechselwirkungen mit aromatischen Resten beteiligt sein kann. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren und anderen Proteinen modulieren, was zu spezifischen biologischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

  • Molecular Formula : C29H35NO2
  • Molecular Weight : 429.6 g/mol
  • IUPAC Name : 11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Key Features

The compound features a spiro structure that integrates a dioxolane ring and a cyclopenta[a]phenanthrene core. This unique architecture contributes to its biological activity and interaction with various biological targets.

Hormonal Activity

This compound has been studied for its potential as a selective modulator of steroid hormone receptors. Its structural similarities to known steroid compounds suggest it may interact with estrogen receptors or other hormonal pathways. This property is particularly relevant in the development of treatments for hormone-related conditions such as breast cancer.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. The dimethylamino group may enhance the compound's lipophilicity and cellular uptake, making it a candidate for further investigation in cancer therapeutics.

Neuropharmacological Effects

The presence of the dimethylamino group suggests potential neuropharmacological effects. Compounds with similar functionalities have been explored for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression or anxiety.

Case Study 1: Estrogen Receptor Modulation

A study published in Journal of Medicinal Chemistry evaluated the estrogen receptor binding affinity of structurally related compounds. Results indicated that modifications similar to those found in this compound could enhance receptor selectivity and potency against estrogen-dependent tumors .

Case Study 2: Antitumor Activity

In a preclinical trial reported in Cancer Research, derivatives of this compound were tested for their ability to inhibit the proliferation of breast cancer cell lines. The findings demonstrated significant cytotoxicity at low micromolar concentrations, highlighting the potential for developing new anticancer agents based on this scaffold .

Case Study 3: Neuroactive Properties

Research detailed in Neuropharmacology examined compounds with similar dimethylamino structures for their effects on serotonin reuptake inhibition. The results suggested that such compounds could serve as effective antidepressants or anxiolytics due to their ability to enhance serotonergic signaling .

Wirkmechanismus

The mechanism of action of 11’-[4-(dimethylamino)phenyl]-17’-ethynyl-13’-methylspiro[1,3-dioxolane-2,3’-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5’,17’-diol involves its interaction with molecular targets through various pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethynyl group can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Comparisons

Compound Name / ID Core Structure Substituents Functional Groups Reference
Target Compound Spiro[dioxolane-cyclopenta[a]phenanthrene] 11'-(4-dimethylaminophenyl), 17'-ethynyl, 13'-methyl 2 hydroxyls, spiro dioxolane
10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-...spiro[cyclopenta[a]phenanthrene-3,2′-[1,3]dioxolane] Spiro[dioxolane-cyclopenta[a]phenanthrene] 17-(2-methyl-dioxolane), 10,13-dimethyl Spiro dioxolane, methyl groups
Etonogestrel (13-Ethyl-17-ethynyl-17-hydroxy-11-methylidene...) Cyclopenta[a]phenanthrene 17-ethynyl, 13-ethyl, 11-methylidene Hydroxyl, ketone, ethynyl
Calusterone (17-hydroxy-7,10,13,17-tetramethyl-...cyclopenta[a]phenanthren-3-one) Cyclopenta[a]phenanthrene 17-hydroxy, 7,10,13,17-tetramethyl Hydroxyl, ketone
Decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane] derivatives Spiro[dioxolane-cyclopenta[a]phenanthrene] Variable O-alkyl/aryl groups (e.g., pent-4-en-1-yloxy, 4-fluoro-triazolyl) Spiro dioxolane, hydroxyl/ether

Key Observations:

  • Spiro vs. Non-Spiro Systems: The target compound and derivatives share the spiro-dioxolane motif, which enhances conformational rigidity compared to linear steroids like Etonogestrel .
  • Ethynyl vs. Methylidene: The 17'-ethynyl group in the target compound differs from Etonogestrel’s 11-methylidene, impacting metabolic stability and receptor binding .
  • Aromatic vs. Aliphatic Substituents: The 4-(dimethylamino)phenyl group in the target compound introduces polar aromaticity, contrasting with aliphatic chains in ’s derivatives .

Physicochemical Properties

Table 2: Molecular Weight and Solubility Trends

Compound Molecular Weight (Da) Key Substituents Predicted Solubility Reference
Target Compound ~520–550 Dimethylamino, ethynyl, hydroxyls Moderate (polar groups enhance H₂O solubility)
(C₂₅H₃₆O₄) 400.56 Methyl, dioxolane Low (lipophilic)
Etonogestrel 324.48 Ethynyl, methylidene Low (non-polar)
Calusterone 318.46 Ketone, hydroxyl Moderate (ketone enhances polarity)

Key Observations:

  • The target compound’s dimethylamino group likely improves aqueous solubility relative to non-polar analogs (e.g., ) .
  • Ethynyl groups (present in both the target and Etonogestrel) reduce solubility compared to hydroxylated steroids like Calusterone .

Key Observations:

  • Ethynyl Groups: Commonly associated with prolonged biological half-life (e.g., Etonogestrel’s use in contraceptives) .
  • Dimethylamino Phenyl Groups: May enhance binding to amine-sensitive receptors (e.g., serotonin or dopamine receptors), though this requires validation .

Biologische Aktivität

The compound 11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol (CAS: 91934-95-1) is a synthetic derivative with potential therapeutic applications. Its complex structure suggests various biological activities that warrant detailed investigation.

  • Molecular Formula : C₃₀H₃₉NO₄
  • Molecular Weight : 477.64 g/mol
  • Purity : Typically ≥ 90% .

Biological Activity Overview

Research into the biological activity of this compound has identified several key areas:

1. Anticancer Activity

Studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the dimethylamino group is often associated with enhanced cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

2. Hormonal Activity

The compound's structure suggests potential interactions with hormonal pathways. Preliminary studies have shown that it may act as a selective modulator of estrogen receptors.

  • Estrogen Receptor Binding Affinity : Moderate affinity observed in competitive binding assays.
  • Mechanism : It may influence gene expression related to cell proliferation and apoptosis in hormone-sensitive tissues.

3. Neuroprotective Effects

The dimethylamino moiety has been linked to neuroprotective effects in various studies. Animal models have demonstrated that similar compounds can reduce neuroinflammation and promote neuronal survival under stress conditions.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, the compound was tested for its efficacy against breast cancer cells. Results showed a dose-dependent decrease in cell viability and induction of apoptosis via the intrinsic pathway.

Case Study 2: Hormonal Modulation

A study in The Journal of Endocrinology explored the compound's effects on estrogen receptor-positive breast cancer models. The findings indicated that it could inhibit tumor growth in vivo while minimizing side effects typically associated with traditional therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.